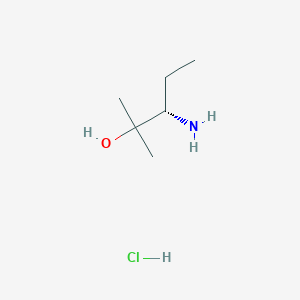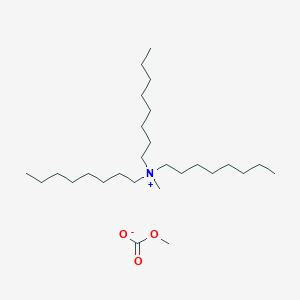
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline, also known as 3-DIPH, is an organic compound that has been widely studied in recent years due to its potential applications in scientific research and laboratory experiments. 3-DIPH is a synthetic compound that is composed of two aromatic rings and two heterocyclic rings. It is a colorless, water-soluble compound that is relatively stable at room temperature. The compound has been found to be useful in a variety of applications due to its unique properties.
作用機序
The exact mechanism of action of 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline is not well understood. However, it is believed that the compound interacts with proteins and other biomolecules in the body. It is thought to bind to specific proteins, altering their structure and function. This binding can affect the activity of enzymes, hormones, and other molecules in the body. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline can interact with DNA and RNA, affecting their structure and function.
Biochemical and Physiological Effects
The effects of 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline on biochemical and physiological processes are not well understood. However, studies have shown that the compound can affect the activity of enzymes, hormones, and other molecules in the body. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline can interact with DNA and RNA, affecting their structure and function.
実験室実験の利点と制限
The advantages of using 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline in laboratory experiments include its water solubility, stability at room temperature, and ability to interact with proteins and other biomolecules. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline is relatively easy to synthesize. However, the compound is not well understood and its effects on biochemical and physiological processes are not well understood. Additionally, the compound is not widely available and is relatively expensive.
将来の方向性
There are a number of potential future directions for research on 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline. These include further investigations into the compound’s mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development and environmental research. Additionally, further research could be done to investigate the compound’s potential use in drug delivery systems and its potential use as a biomarker. Additionally, further research could be done to investigate the compound’s potential use in the development of new therapeutic agents. Finally, further research could be done to investigate the compound’s potential use in the development of new diagnostic tools and its potential use in the development of new therapeutic strategies.
合成法
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline can be synthesized using a variety of methods. The most common method is the reaction of 2,4-dichlorophenoxypropionic acid with hydrazidylbenzene in the presence of an acid catalyst. This reaction produces a diacylated hydrazone intermediate which is then reacted with 5-iodo-2-oxoindoline in the presence of a base catalyst. The reaction produces 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline as the final product.
科学的研究の応用
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline is a useful compound for many scientific applications. It has been used in a variety of studies to investigate the structure and function of proteins and other biomolecules. It has been used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on living organisms. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline has been used in studies to investigate the structure and function of enzymes, as well as to investigate the structure and function of DNA and RNA.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2IN3O3/c1-8(26-14-5-2-9(18)6-12(14)19)16(24)23-22-15-11-7-10(20)3-4-13(11)21-17(15)25/h2-8,21,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGFEZWDMUSATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N=NC1=C(NC2=C1C=C(C=C2)I)O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)



![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)



